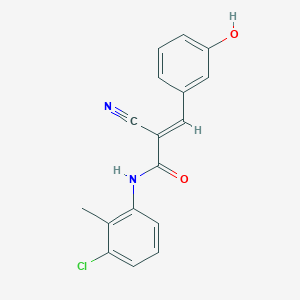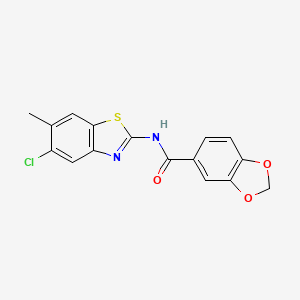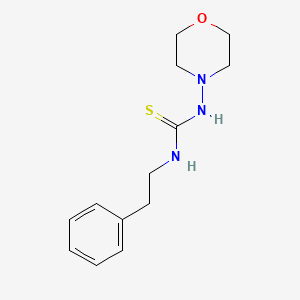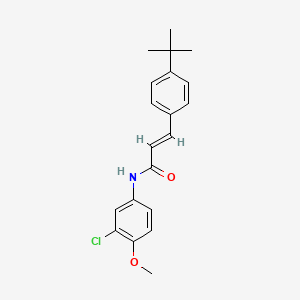
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMHCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in inflammation and cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the activation of Akt and ERK, two signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its well-characterized biological activity. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide for specific therapeutic applications, such as the treatment of inflammatory diseases or cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and to identify potential side effects or toxicity.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 3-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acryloyl chloride to form N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. The purity and yield of the synthesized compound can be improved through recrystallization and column chromatography.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(18)6-3-7-16(11)20-17(22)13(10-19)8-12-4-2-5-14(21)9-12/h2-9,21H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIPZUMEUCYAC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)

![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)